

# Application Notes and Protocols for PROTAC Synthesis Utilizing 4-Pentyn-1-amine

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## Compound of Interest

Compound Name: 4-Pentyn-1-amine

Cat. No.: B190168

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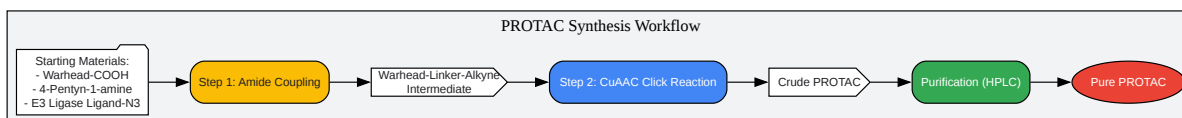
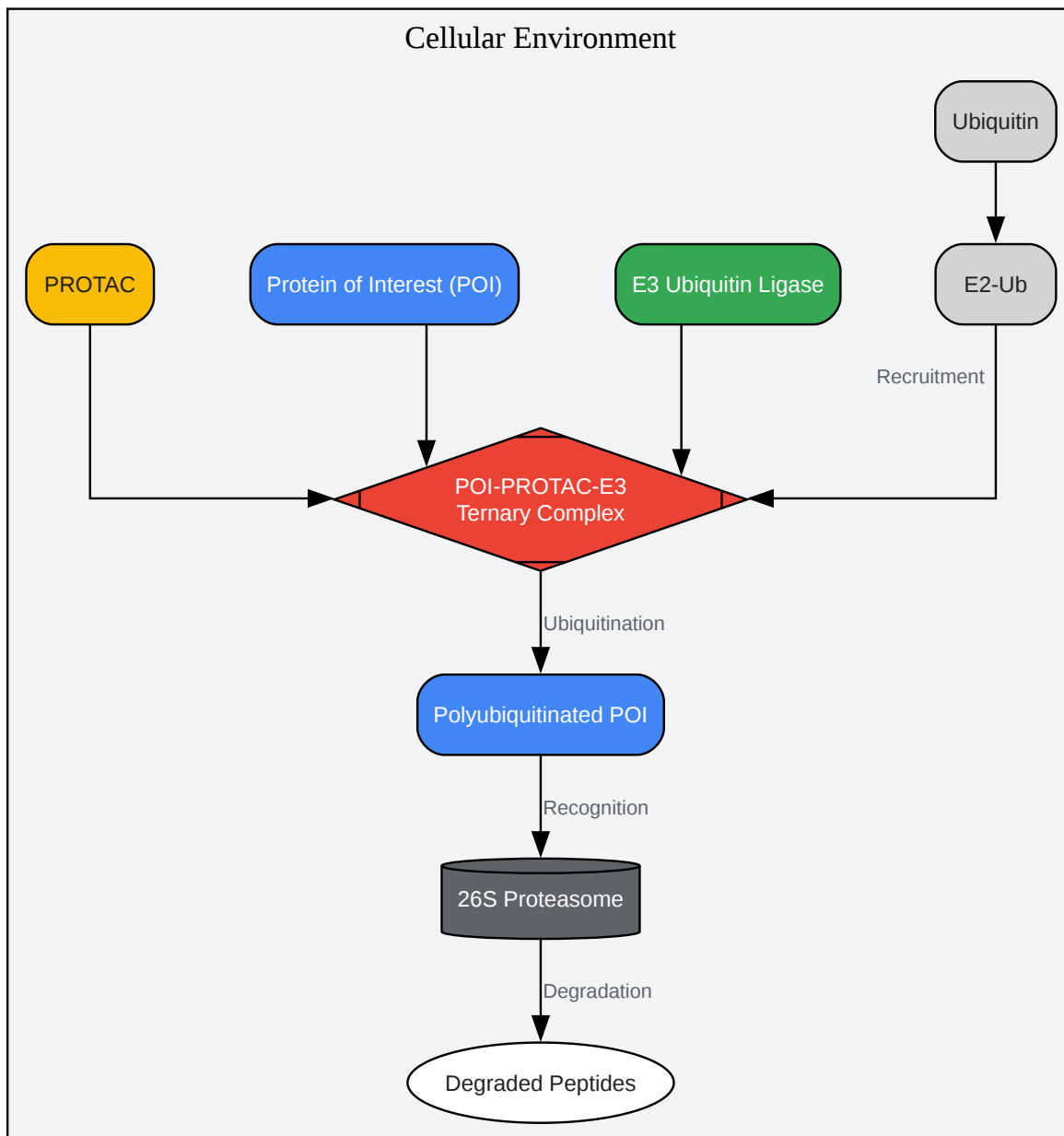
## Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery.[1] These heterobifunctional molecules are designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] [2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[4]

**4-Pentyn-1-amine** is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. It possesses a terminal amine group and a terminal alkyne group. The amine functionality allows for straightforward covalent attachment to an E3 ligase ligand or a warhead, typically through amide bond formation. The alkyne group provides a "clickable" handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This "click chemistry" approach facilitates the rapid assembly of diverse PROTAC libraries with varying warheads, E3 ligase ligands, and linker exit vectors, thereby accelerating structure-activity relationship (SAR) studies.[6]

## Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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